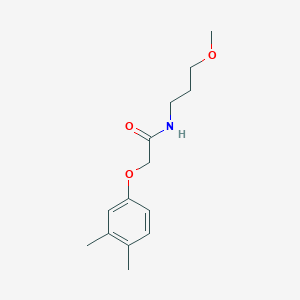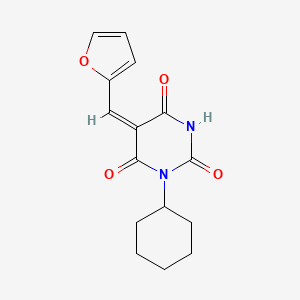
3-(1-piperidinyl)propyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-piperidinyl)propyl benzoate hydrochloride, also known as PBH, is a chemical compound with a molecular formula of C16H22ClNO2. It is a white crystalline powder that is commonly used in scientific research. PBH has been found to have various biological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In
Mecanismo De Acción
3-(1-piperidinyl)propyl benzoate hydrochloride exerts its biological effects by interacting with various receptors and enzymes in the body. It has been found to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival and proliferation. 3-(1-piperidinyl)propyl benzoate hydrochloride has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(1-piperidinyl)propyl benzoate hydrochloride has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-(1-piperidinyl)propyl benzoate hydrochloride has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1-piperidinyl)propyl benzoate hydrochloride has also been found to reduce the activity of enzymes involved in the breakdown of collagen, which is important for maintaining the integrity of tissues. Additionally, 3-(1-piperidinyl)propyl benzoate hydrochloride has been found to increase the levels of antioxidants, which are important for protecting cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-piperidinyl)propyl benzoate hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(1-piperidinyl)propyl benzoate hydrochloride also has a well-defined mechanism of action, making it a useful tool for studying various biological processes. However, 3-(1-piperidinyl)propyl benzoate hydrochloride also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(1-piperidinyl)propyl benzoate hydrochloride has been found to have low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 3-(1-piperidinyl)propyl benzoate hydrochloride. One area of research is the development of more efficient synthesis methods that can increase the yield of 3-(1-piperidinyl)propyl benzoate hydrochloride and reduce the production of impurities. Another area of research is the development of new formulations of 3-(1-piperidinyl)propyl benzoate hydrochloride that can improve its solubility and bioavailability. Additionally, future research could focus on the potential of 3-(1-piperidinyl)propyl benzoate hydrochloride as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
3-(1-piperidinyl)propyl benzoate hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of benzoic acid with 3-chloropropylamine to produce 3-chloropropyl benzoate. The second step involves the reaction of 3-chloropropyl benzoate with piperidine to produce 3-(1-piperidinyl)propyl benzoate hydrochloride. This synthesis method has been optimized to increase the yield of 3-(1-piperidinyl)propyl benzoate hydrochloride and reduce the production of impurities.
Aplicaciones Científicas De Investigación
3-(1-piperidinyl)propyl benzoate hydrochloride has been extensively studied for its biological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders. 3-(1-piperidinyl)propyl benzoate hydrochloride has also been found to have anti-tumor properties, making it a potential treatment for various types of cancer. Additionally, 3-(1-piperidinyl)propyl benzoate hydrochloride has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression-related disorders.
Propiedades
IUPAC Name |
3-piperidin-1-ylpropyl benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(14-8-3-1-4-9-14)18-13-7-12-16-10-5-2-6-11-16;/h1,3-4,8-9H,2,5-7,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTLCHPMMZYHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67031-70-3 |
Source


|
| Record name | Benzoic acid, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5196993.png)
![N-(2,4-dimethoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5197004.png)

methanone hydrochloride](/img/structure/B5197020.png)
![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5197047.png)

![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)

![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)